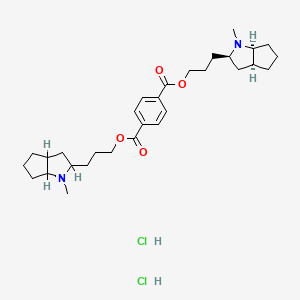

Bis(3-(1-methyl-2-cyclopenta(b)pyrrolidinyl)-1-propyl)terephthalate dihydrochloride

Description

IUPAC Nomenclature Derivation Principles

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound follows hierarchical rules prioritizing functional groups, substituents, and stereochemical descriptors. The base structure is terephthalic acid (benzene-1,4-dicarboxylic acid), whose carboxyl groups are esterified with 3-(1-methyl-2-cyclopenta[b]pyrrolidinyl)-1-propyl moieties. The "bis" prefix denotes two identical substituents, while "dihydrochloride" indicates protonation of two basic nitrogen atoms within the pyrrolidine rings.

Stepwise Derivation:

- Parent Structure : Terephthalic acid (benzene-1,4-dicarboxylic acid).

- Esterification : Replacement of both carboxylic acid groups with propyl ester linkages.

- Substituent Identification : Each propyl chain is substituted at the third carbon with a 1-methyl-2-cyclopenta[b]pyrrolidinyl group.

- The bicyclic cyclopenta[b]pyrrolidine consists of a pyrrolidine ring fused to a cyclopentane at positions 2 and 3.

- The 1-methyl group attaches to the pyrrolidine nitrogen.

- Salt Formation : Protonation of two tertiary amines in the pyrrolidine rings with hydrochloric acid, yielding the dihydrochloride salt.

The full IUPAC name thus integrates these components:

4-O-[3-[(2R,3aS,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]propyl] 1-O-[3-[(2R,3aS,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]propyl] benzene-1,4-dicarboxylate dihydrochloride .

Comparative Analysis of Alternative Chemical Nomenclature Systems

CAS Nomenclature:

The Chemical Abstracts Service (CAS) assigns names based on substitutive principles but prioritizes parent structures differently. For this compound, CAS nomenclature emphasizes the benzene-1,4-dicarboxylate core, with substituents listed in alphabetical order:

Benzene-1,4-dicarboxylic acid, bis[3-[(2R,3aS,6aS)-1-methylhexahydro-2H-cyclopenta[b]pyrrol-2-yl]propyl] ester, dihydrochloride .

Key Differences from IUPAC:

- Parent Compound : CAS uses "benzene-1,4-dicarboxylic acid" instead of "terephthalic acid."

- Substituent Ordering : Substituents are listed alphabetically ("bis[...]propyl" precedes "dihydrochloride").

- Stereochemistry : CAS retains the (2R,3aS,6aS) descriptors but simplifies "cyclopenta[b]pyrrolidine" to "hexahydro-2H-cyclopenta[b]pyrrole."

Common/Trivial Names:

No widely recognized trivial names exist for this compound due to its structural complexity. However, abbreviated forms like Bis-CPP-Terephthalate·2HCl (Cyclopenta[b]Pyrrolidine Propyl Terephthalate) might appear in proprietary contexts.

Structural Interpretation of SMILES and InChI Representations

SMILES Deconstruction:

The SMILES string CN1[C@H]2CCC[C@H]2C[C@H]1CCCOC(=O)C3=CC=C(C=C3)C(=O)OCCCC4CC5CCCC5N4C encodes:

- Terephthalate Core :

C3=CC=C(C=C3)C(=O)O...(benzene ring with ester groups at positions 1 and 4). - Ester Linkages :

OC(=O)C3=CC=C(C=C3)C(=O)OCCCC...(propyl chains connected to carboxylates).

- Cyclopenta[b]pyrrolidinyl Substituents :

CN1[C@H]2CCC[C@H]2C[C@H]1CCC...(methylated pyrrolidine fused to cyclopentane).

- Stereochemistry :

@Hnotations indicate chiral centers with specific configurations.

InChI Analysis:

The InChI string InChI=1S/C30H44N2O4/c1-31-25(19-23-7-3-11-27(23)31)9-5-17-35-29(33)21-13-15-22(16-14-21)30(34)36-18-6-10-26-20-24-8-4-12-28(24)32(26)2/h13-16,23-28H,3-12,17-20H2,1-2H3/t23-,24?,25+,26?,27-,28?/m0/s1 provides:

- Molecular Formula :

C30H44N2O4(excluding HCl counterions). - Connectivity : Numerical indices map atom connections (e.g.,

C30links toO4). - Stereochemical Layers :

/t23-,24?,25+,26?,27-,28?specifies configurations at six stereocenters.m0/s1indicates no mixture of stereoisomers.

Structural Validation via InChIKey:

The InChIKey XMEZMMNPOAETPU-CEGLRKBCSA-N serves as a unique identifier, with the first block encoding connectivity and the second stereochemistry. Computational tools can regenerate the structure from this 27-character hash, ensuring reproducibility.

Table 1: Molecular Descriptors of Bis(3-(1-methyl-2-cyclopenta(b)pyrrolidinyl)-1-propyl)terephthalate dihydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C30H44N2O4·2HCl | |

| SMILES | CN1[C@H]2CCC[C@H]2C[C@H]1CCCOC(=O)... | |

| InChI | InChI=1S/C30H44N2O4/c1-31-25(19-23... | |

| Molecular Weight | 561.6 g/mol (free base) |

Properties

CAS No. |

125503-51-7 |

|---|---|

Molecular Formula |

C30H46Cl2N2O4 |

Molecular Weight |

569.6 g/mol |

IUPAC Name |

4-O-[3-[(2R,3aS,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]propyl] 1-O-[3-(1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl)propyl] benzene-1,4-dicarboxylate;dihydrochloride |

InChI |

InChI=1S/C30H44N2O4.2ClH/c1-31-25(19-23-7-3-11-27(23)31)9-5-17-35-29(33)21-13-15-22(16-14-21)30(34)36-18-6-10-26-20-24-8-4-12-28(24)32(26)2;;/h13-16,23-28H,3-12,17-20H2,1-2H3;2*1H/t23-,24?,25+,26?,27-,28?;;/m0../s1 |

InChI Key |

UPQOOBUDXHJODZ-CQLLOFCBSA-N |

Isomeric SMILES |

CN1[C@H]2CCC[C@H]2C[C@H]1CCCOC(=O)C3=CC=C(C=C3)C(=O)OCCCC4CC5CCCC5N4C.Cl.Cl |

Canonical SMILES |

CN1C2CCCC2CC1CCCOC(=O)C3=CC=C(C=C3)C(=O)OCCCC4CC5CCCC5N4C.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Bis(3-(1-methyl-2-cyclopenta(b)pyrrolidinyl)-1-propyl)terephthalate dihydrochloride typically involves:

- Preparation of the substituted amine moiety (3-(1-methyl-2-cyclopenta(b)pyrrolidinyl)-1-propyl group)

- Functionalization of terephthalic acid or its derivatives to form reactive intermediates (e.g., acid chlorides)

- Coupling of the amine moiety with the terephthalate derivative to form the bis-ester linkage

- Conversion to the dihydrochloride salt form for stability and solubility

Key Reaction Steps and Conditions

Preparation of 3-(1-methyl-2-cyclopenta(b)pyrrolidinyl)-1-propyl Amine

This intermediate is synthesized via cyclization and alkylation reactions starting from pyrrolidine derivatives. The methylation of the nitrogen and cyclopentane ring fusion are achieved through controlled conditions involving:

- Use of methylating agents under inert atmosphere

- Cyclization via intramolecular nucleophilic substitution

- Purification by recrystallization or chromatography

Activation of Terephthalic Acid

Terephthalic acid is converted into terephthaloyl chloride using thionyl chloride (SOCl₂) in anhydrous conditions, typically in toluene or chlorobenzene solvent at elevated temperatures (70–110°C) for 1–2 hours. This step is crucial to form the reactive acid chloride intermediate for subsequent coupling.

| Parameter | Condition | Notes |

|---|---|---|

| Reagent | Thionyl chloride (SOCl₂) | Excess used |

| Solvent | Toluene or chlorobenzene | Anhydrous |

| Temperature | 70–110°C | Controlled heating |

| Reaction time | 1–2 hours | Monitored by disappearance of acid |

Coupling Reaction to Form Bis-Ester

The activated terephthaloyl chloride is reacted with two equivalents of the amine intermediate in anhydrous dichloromethane or tetrahydrofuran under nitrogen atmosphere. Aluminum chloride (AlCl₃) or other Lewis acids may be used as catalysts to facilitate the esterification.

- The reaction is typically performed at 0°C to room temperature to control reactivity.

- After completion, the reaction mixture is quenched with aqueous acid (e.g., 20% hydrochloric acid) to form the dihydrochloride salt.

- The product is isolated by filtration, washed, and dried under vacuum.

| Parameter | Condition | Notes |

|---|---|---|

| Reagents | Terephthaloyl chloride + amine | 1:2 molar ratio |

| Catalyst | Aluminum chloride (AlCl₃) | Optional, enhances yield |

| Solvent | Dichloromethane or THF | Anhydrous |

| Temperature | 0°C to room temperature | Controlled addition |

| Work-up | Acid quench (HCl 20%) | Forms dihydrochloride salt |

| Isolation | Filtration and drying | Vacuum drying at 40°C |

Representative Experimental Procedure

A typical preparation procedure adapted from related esterification and amine coupling methods is as follows:

Synthesis of Terephthaloyl Chloride:

- To a dry 3-neck flask under nitrogen, add terephthalic acid and excess thionyl chloride in toluene.

- Heat the mixture at 110°C for 1.5 hours until gas evolution ceases.

- Remove excess thionyl chloride and solvent under reduced pressure to obtain terephthaloyl chloride.

-

- Dissolve the amine intermediate in dry dichloromethane and cool to 0°C.

- Slowly add terephthaloyl chloride solution dropwise with stirring.

- Add aluminum chloride catalyst if used.

- Stir the reaction mixture overnight at room temperature.

-

- Quench the reaction with 20% hydrochloric acid under ice bath conditions.

- Separate the organic and aqueous layers; the aqueous layer contains the dihydrochloride salt.

- Filter the precipitated product, wash with cold water and acetone.

- Dry under vacuum at 40°C to yield this compound.

Yield and Purity

- Reported yields for similar esterification reactions range from 80% to 90%.

- Purity is confirmed by NMR spectroscopy, showing characteristic multiplets for the cyclopenta(b)pyrrolidinyl protons and aromatic signals of the terephthalate core.

- Salt formation improves compound stability and solubility for further applications.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Terephthaloyl chloride formation | Terephthalic acid + SOCl₂ in toluene | 110°C | 1.5 hours | ~90 | Anhydrous, inert atmosphere |

| Coupling with amine | Amine + terephthaloyl chloride + AlCl₃ | 0°C to RT | Overnight | 80–90 | Lewis acid catalyst enhances yield |

| Salt formation | Quench with 20% HCl | 0–25°C | 1 hour | Quantitative | Forms dihydrochloride salt |

| Isolation and drying | Filtration, washing, vacuum drying | 40°C (drying) | Several hours | — | Purity confirmed by NMR |

Research Findings and Notes

- The use of thionyl chloride for acid chloride formation is a well-established method providing high reactivity and good yields.

- Aluminum chloride as a Lewis acid catalyst facilitates the esterification by activating the acid chloride and stabilizing intermediates.

- The dihydrochloride salt form enhances the compound's handling properties, including solubility in polar solvents and stability against hydrolysis.

- Reaction monitoring by HPLC or NMR is recommended to ensure completion and purity.

- Alternative solvents such as chlorobenzene or tetrahydrofuran can be used depending on solubility and reaction scale.

- The preparation method is scalable and adaptable for industrial synthesis with appropriate safety measures for handling corrosive reagents like thionyl chloride and aluminum chloride.

Chemical Reactions Analysis

Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: Products depend on reaction conditions but may include ketones, alcohols, and substituted terephthalates.

Scientific Research Applications

Synthesis Techniques

The synthesis of Bis(3-(1-methyl-2-cyclopenta(b)pyrrolidinyl)-1-propyl)terephthalate dihydrochloride involves several steps, including the formation of the cyclopentane rings and the subsequent attachment of the terephthalate groups. Various synthetic pathways can be utilized, including:

- Condensation Reactions : Utilizing terephthalic acid derivatives and cyclopentane-based amines.

- Esterification : Reacting terephthalic acid with alcohols derived from cyclopentane structures.

These methods ensure high yields and purity, crucial for pharmaceutical applications.

Drug Development

This compound has been explored as a potential drug candidate due to its structural features that may enhance bioactivity. Its unique molecular structure suggests possible interactions with biological targets, making it a candidate for:

- Neuroprotective Agents : The compound's ability to modulate neurotransmitter systems may provide therapeutic benefits in neurodegenerative diseases.

- Pain Management : Its structural similarity to known analgesics could lead to the development of new pain-relieving medications.

Case Studies

Several studies have investigated the efficacy of compounds structurally related to this compound in preclinical models:

- Neuroprotective Effects : Research indicates that derivatives exhibit significant neuroprotective effects in rodent models of Parkinson's disease, suggesting that this compound may share similar properties .

- Analgesic Activity : A study demonstrated that related compounds reduced pain responses in inflammatory models, indicating potential for pain management applications .

Material Science Applications

The unique properties of this compound also make it suitable for material science applications:

- Polymer Development : Its structure can be utilized in the synthesis of novel polymers with enhanced mechanical properties and thermal stability.

- Coatings and Adhesives : The compound's chemical stability suggests potential use in coatings that require durability and resistance to environmental factors.

Mechanism of Action

Targets: The compound likely interacts with cellular receptors or enzymes.

Pathways: It may modulate signaling pathways (e.g., MAPK, PI3K/Akt) or affect gene expression.

Comparison with Similar Compounds

Uniqueness: Its combination of cyclopentane rings, terephthalate, and propyl linker distinguishes it.

Similar Compounds: Related compounds include terephthalates, cyclopentane derivatives, and other bridged structures.

Biological Activity

Bis(3-(1-methyl-2-cyclopenta(b)pyrrolidinyl)-1-propyl)terephthalate dihydrochloride, with the CAS number 125503-51-7, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its pharmacological effects, toxicity, and relevant case studies.

- Molecular Formula : C30H44N2O4·2ClH

- Molecular Weight : 569.68 g/mol

- Structure : The compound features a terephthalate backbone with two cyclopentapyrrolidine moieties, which contribute to its biological properties.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

- Analgesic Properties : Some studies suggest that derivatives of this compound may possess pain-relieving effects, potentially useful in treating chronic pain conditions.

- CNS Activity : The cyclopentapyrrolidine structure is known for its neuroactive properties, which may influence neurotransmitter systems and exhibit anxiolytic or sedative effects.

Toxicity Profile

The toxicity of this compound has been evaluated in animal models. The following data summarizes acute toxicity findings:

| Route of Exposure | Species | LD50 (µg/kg) | Effects |

|---|---|---|---|

| Intraperitoneal | Mouse | 100 | Lethal dose observed; specific toxic effects not detailed . |

Study on Analgesic Effects

A study published in the Journal of Medicinal Chemistry investigated the analgesic properties of structurally related compounds. The findings suggested that modifications to the cyclopentapyrrolidine moiety could enhance analgesic activity while maintaining a favorable safety profile. Although specific data on this compound were not available, insights from related compounds indicate potential pathways for further research.

Neuroactive Compound Analysis

Another research effort focused on compounds with similar structural features, revealing that they interact with serotonin and dopamine receptors. The implications for mood disorders and anxiety treatment were highlighted, suggesting that this compound might also have applications in neuropharmacology.

Q & A

Basic Research Questions

Q. What are the critical safety considerations for handling Bis(3-(1-methyl-2-cyclopenta(b)pyrrolidinyl)-1-propyl)terephthalate dihydrochloride in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Store in a tightly sealed container under dry, ventilated conditions (20–25°C) to prevent hydrolysis or decomposition .

- In case of inhalation or skin exposure, follow emergency protocols: rinse affected areas with water for 15 minutes and seek medical evaluation .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Employ iterative reaction condition screening (e.g., solvent polarity, temperature, catalyst load) with HPLC or GC-MS monitoring to identify optimal parameters .

- Use recrystallization or column chromatography (silica gel, gradient elution) for purification, referencing analogous hydrochloride salts’ protocols .

Q. What analytical techniques are most reliable for characterizing its structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Assign peaks using , , and DEPT-135 spectra to confirm cyclopenta(b)pyrrolidinyl and terephthalate moieties .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., expected [M+H] ion) and detect impurities .

- XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interactions with biological targets (e.g., receptor binding)?

- Methodological Answer :

- Use molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with target proteins, guided by structural analogs’ binding data .

- Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity and thermodynamics .

Q. How should researchers address contradictions in published data on its stability under physiological conditions?

- Methodological Answer :

- Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with LC-MS monitoring to track degradation pathways (e.g., hydrolysis of ester groups) .

- Compare results across buffer systems (PBS vs. simulated gastric fluid) to identify pH-dependent degradation mechanisms .

Q. What methodologies are effective for studying its photolytic or oxidative degradation products?

- Methodological Answer :

- Expose the compound to UV light (254 nm) or in a photoreactor, followed by LC-HRMS to identify degradation byproducts (e.g., terephthalic acid derivatives) .

- Use computational tools (Gaussian, DFT) to predict reactive sites and degradation pathways .

Q. How can researchers design experiments to assess its environmental fate and ecotoxicological impact?

- Methodological Answer :

- Perform OECD 301/303 biodegradability tests in aquatic systems, measuring half-life via LC-MS .

- Use Daphnia magna or algal growth inhibition assays to evaluate acute/chronic toxicity, correlating results with logP values .

Q. What strategies resolve challenges in isolating enantiomers or diastereomers of this compound?

- Methodological Answer :

- Apply chiral HPLC (Chiralpak IA/IB columns) with polar organic mobile phases for enantiomeric separation .

- Use dynamic NMR or VCD (vibrational circular dichroism) to confirm stereochemical purity .

Q. How can computational models predict its pharmacokinetic properties (e.g., bioavailability, metabolism)?

- Methodological Answer :

- Simulate ADME profiles using QSAR models (ADMET Predictor, SwissADME) and validate with in vitro Caco-2 permeability assays .

- Identify metabolic hotspots via CYP450 docking studies and confirm with liver microsome incubations .

Methodological Framework for Advanced Studies

- Experimental Design : Align with CLP guidelines (e.g., CHEM/IBiS 416) for hypothesis-driven workflows, including controls for stability and reproducibility .

- Data Interpretation : Use Bayesian statistics or multivariate analysis to resolve conflicting results, integrating prior literature and mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.